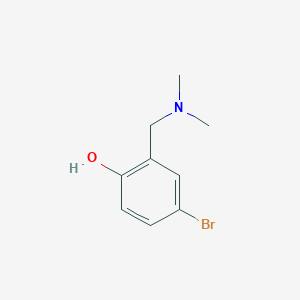
2-(3,4,5-三甲氧基苯基)吡啶-4-羧酸乙酯
概述
描述
科学研究应用
高度官能化四氢吡啶的合成2-甲基-2,3-丁二烯酸乙酯,与2-(3,4,5-三甲氧基苯基)吡啶-4-羧酸乙酯有关的化合物,已用于膦催化的[4 + 2]环化反应中。此过程以极好的产率和完全的区域选择性生成6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸乙酯 (朱、兰和权,2003).
肽化学中的羧基保护基2-(二苯基膦基)乙基(DPPE),与2-(3,4,5-三甲氧基苯基)吡啶-4-羧酸乙酯有关,已被描述为肽化学中一种新型的羧基保护基。它是通过酯化引入的,并且在肽合成的标准条件下是稳定的,显示出在该领域的实用性 (Chantreux、Gamet、Jacquier和Verducci,1984).
吡唑并[3,4-b]吡啶产品的合成使用与活化的羰基团的缩合反应,已经实现了新型1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸乙酯产品的有效合成。这证明了该化合物在创建新的 N 稠合杂环产物中的作用 (加迪等人,2015).
超分子聚集与2-(3,4,5-三甲氧基苯基)吡啶-4-羧酸乙酯密切相关的多取代吡啶的研究表明,它们能够通过各种分子间相互作用形成超分子聚集体,例如 C-H...O、C-H...F 和 C-H...π 相互作用。这突出了它们在分子结构和相互作用研究中的潜力 (苏雷什等人,2007).
理化性质研究和荧光猝灭4-(2,4,5-三甲氧基苯基)-2-甲基-5-氧代-4,5-二氢-1H-茚并[1,2-b]吡啶-3-羧酸乙酯,与2-(3,4,5-三甲氧基苯基)吡啶-4-羧酸乙酯类似的化合物,已被合成并研究了其在各种溶剂中的电子吸收和荧光光谱。它与不同溶剂的荧光猝灭表明在理化研究和作为荧光探针的潜在应用 (汗、阿西里和阿尔-萨卡菲,2016).
吡啶羧酸衍生物的晶体结构2-甲基-4-苯基-5-氧代-5H-茚并[1,2-b]吡啶-3-羧酸乙酯等化合物的晶体结构和构象研究证明了2-(3,4,5-三甲氧基苯基)吡啶-4-羧酸乙酯衍生物在理解分子构型和相互作用中的潜力 (潘迪安等人,2014).
吡啶基-恶二唑的抗菌活性与2-(3,4,5-三甲氧基苯基)吡啶-4-羧酸乙酯在结构上相关的4-吡啶羧酸乙酯已被用于合成具有抗菌活性的化合物,突出了其在医学研究中的潜力 (辛格和库马尔,2015).
三氟甲基化吡喃并[4,3-b]吡喃的合成2-羟基-7-甲基-5-氧代-4-芳基-2-(三氟甲基)-3,4-二氢-2H,5H-吡喃并[4,3-b]吡喃-3-羧酸乙酯衍生物,与2-(3,4,5-三甲氧基苯基)吡啶-4-羧酸乙酯在结构上类似,已被合成用于制备氟化稠合杂环化合物 (王等人,2012).
作用机制
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s suggested that the tmp group plays a critical role in fitting into the binding sites of certain proteins, influencing their function .
Biochemical Pathways
It’s suggested that the compound may influence the endoplasmic reticulum (er) stress pathway, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The compound’s logp value, which can influence its bioavailability, is reported to be 295110 .
Result of Action
The compound has been associated with neuroprotective and anti-inflammatory properties . It has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
属性
IUPAC Name |
ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-5-23-17(19)11-6-7-18-13(8-11)12-9-14(20-2)16(22-4)15(10-12)21-3/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFJQRIDOLQYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583116 | |
| Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
427885-83-4 | |
| Record name | Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

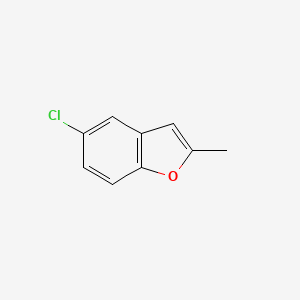

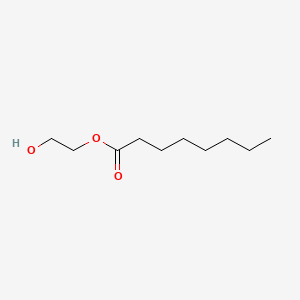

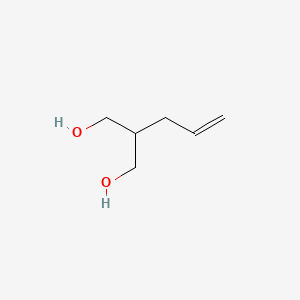



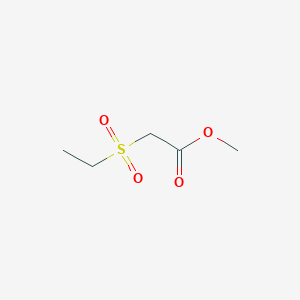
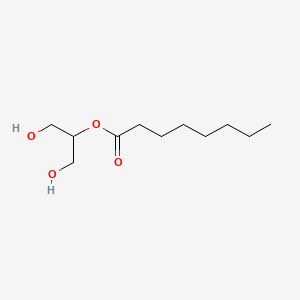
![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)

